1-(3-Methoxyphenyl)propane-1,3-diol
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Overview
Description
1-(3-Methoxyphenyl)propane-1,3-diol is an organic compound belonging to the class of propane-1,3-diols It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of 3-methoxycinnamaldehyde using catalytic hydrogenation. This process typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the hydroxymethylation of benzaldoximes followed by catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylpropane-1,3-diols.
Scientific Research Applications
1-(3-Methoxyphenyl)propane-1,3-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors, modulating cellular signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)propane-1,3-diol can be compared with other similar compounds, such as:
1,2-Diguaiacylpropane-1,3-diol: Similar structure but with additional hydroxyl groups, leading to different chemical properties and applications.
1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-diol: Differing in the position of the methoxy group, affecting its reactivity and biological activity.
Propane-1,3-diol, 2-methyl-: A methyl-substituted analog with distinct physical and chemical properties.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting chemical behavior.
Properties
CAS No. |
51699-44-6 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O3/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7,10-12H,5-6H2,1H3 |
InChI Key |
CSQLZSYIVJXCRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CCO)O |
Origin of Product |
United States |
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